molecular formula C10H7ClINO B13002262 6-Chloro-3-iodo-8-methylquinolin-4(1H)-one

6-Chloro-3-iodo-8-methylquinolin-4(1H)-one

Cat. No.: B13002262
M. Wt: 319.52 g/mol
InChI Key: YDIWUEPHZGHHSF-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-8-methylquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chlorine, iodine, and a methyl group attached to the quinoline ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-8-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the halogenation of 8-methylquinoline, followed by the introduction of chlorine and iodine atoms at specific positions on the quinoline ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-8-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated quinoline derivatives.

Scientific Research Applications

6-Chloro-3-iodo-8-methylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-8-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-ethyl-8-methylquinolin-2-amine
  • 4-Amino-6-chloro-3-iodo-8-methylquinoline

Uniqueness

6-Chloro-3-iodo-8-methylquinolin-4(1H)-one is unique due to the specific arrangement of chlorine, iodine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H7ClINO

Molecular Weight

319.52 g/mol

IUPAC Name

6-chloro-3-iodo-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7ClINO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14)

InChI Key

YDIWUEPHZGHHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)I)Cl

Origin of Product

United States

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